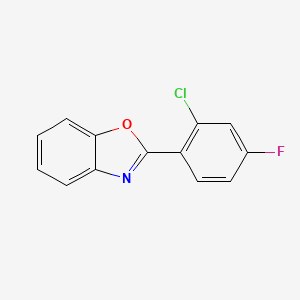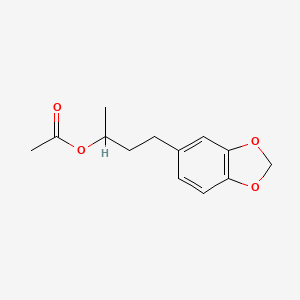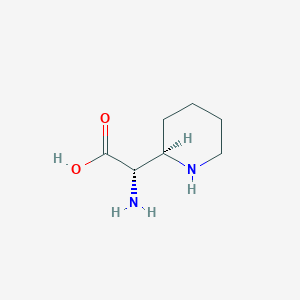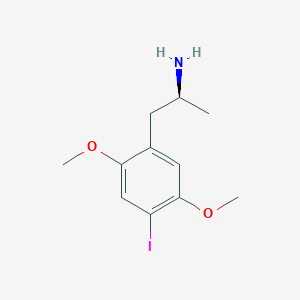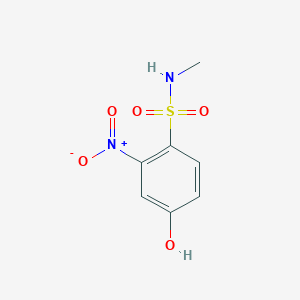
2-Nitrophenol-4-sulfomethyl amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Nitrophenol-4-sulfomethyl amide involves the reaction of 4-hydroxy-3-nitrobenzenesulfonyl chloride with methylamine in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) in tetrahydrofuran (THF) at room temperature . The reaction mixture is stirred overnight, and the product is isolated through a series of extractions and filtrations . The yield of this reaction is approximately 42% .
Chemical Reactions Analysis
2-Nitrophenol-4-sulfomethyl amide undergoes various chemical reactions, including:
Scientific Research Applications
2-Nitrophenol-4-sulfomethyl amide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitrophenol-4-sulfomethyl amide involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules . The sulfonamide group can also participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function .
Comparison with Similar Compounds
2-Nitrophenol-4-sulfomethyl amide can be compared with other nitrophenol derivatives, such as:
2-Amino-4-nitrophenol: This compound has similar antimicrobial properties but differs in its chemical structure and reactivity.
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation, it has a different mechanism of action compared to this compound.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Properties
Molecular Formula |
C7H8N2O5S |
|---|---|
Molecular Weight |
232.22 g/mol |
IUPAC Name |
4-hydroxy-N-methyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H8N2O5S/c1-8-15(13,14)7-3-2-5(10)4-6(7)9(11)12/h2-4,8,10H,1H3 |
InChI Key |
SVSURUJTMSPMFM-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


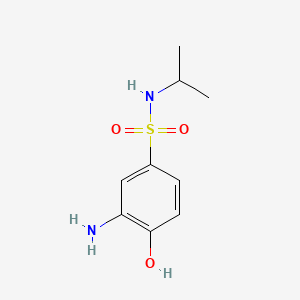
(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)
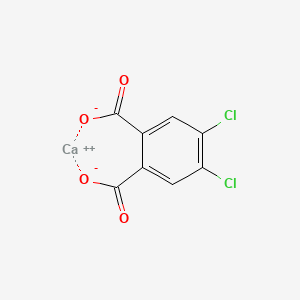
![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)
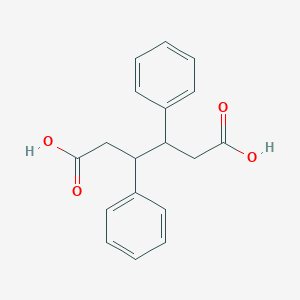

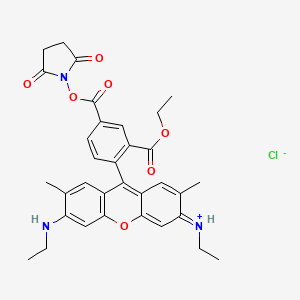
![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)
